methyl 4-formyl-3,5-dimethoxybenzoate

Physicochemical profiling Drug-likeness Solubility

Methyl 4-formyl-3,5-dimethoxybenzoate is a trisubstituted benzaldehyde ester featuring methoxy groups at the 3- and 5-positions and a formyl group at the 4-position on a benzoate core. This specific substitution pattern confers distinct electronic and steric properties, making it a strategic intermediate in medicinal chemistry and materials science, particularly where precise regiochemistry is critical.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 287115-69-9
Cat. No. B6604023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-formyl-3,5-dimethoxybenzoate
CAS287115-69-9
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C=O)OC)C(=O)OC
InChIInChI=1S/C11H12O5/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-6H,1-3H3
InChIKeyMKPXMCQKARKRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Formyl-3,5-dimethoxybenzoate (CAS 287115-69-9) – A Unique Benzaldehyde Building Block for Advanced Synthesis


Methyl 4-formyl-3,5-dimethoxybenzoate is a trisubstituted benzaldehyde ester featuring methoxy groups at the 3- and 5-positions and a formyl group at the 4-position on a benzoate core . This specific substitution pattern confers distinct electronic and steric properties, making it a strategic intermediate in medicinal chemistry and materials science, particularly where precise regiochemistry is critical [1]. Unlike simpler benzaldehyde derivatives, this compound combines electrophilic aldehyde reactivity with electron-donating methoxy groups, enabling selective transformations in complex molecule construction .

Procurement Pitfalls: Why Methyl 4-Formyl-3,5-dimethoxybenzoate Cannot Be Replaced by Generic Benzaldehyde Analogs


Generic substitution of methyl 4-formyl-3,5-dimethoxybenzoate with common alternatives like methyl 4-formylbenzoate or methyl 3,5-dimethoxybenzoate compromises synthetic outcomes because fundamental property profiles diverge significantly. The 3,5-dimethoxy motif lowers lipophilicity (LogP ≈ 1.30) relative to the des-methoxy analog (LogP ≈ 1.70), while the formyl group enables chemistries (e.g., reductive amination, porphyrin condensation) that the des-formyl analog cannot support [1]. These differences translate into altered reaction kinetics, solubility, and product architectures, making direct interchange without extensive re-optimization infeasible for regulated or structure-sensitive syntheses [2].

Methyl 4-Formyl-3,5-dimethoxybenzoate (287115-69-9) – Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: Calculated LogP Reduction vs. Methyl 4-Formylbenzoate

The presence of two methoxy groups reduces the calculated partition coefficient (LogP) of methyl 4-formyl-3,5-dimethoxybenzoate to 1.30, compared to 1.70 for the des-methoxy analog methyl 4-formylbenzoate, representing a 0.40 log unit decrease in lipophilicity [1]. This indicates greater polarity and aqueous compatibility, which can influence synthetic workup and biological profiling.

Physicochemical profiling Drug-likeness Solubility

Essential Substitution Pattern for Porphyrin Receptor Architecture

Methyl 4-formyl-3,5-dimethoxybenzoate serves as the required aldehyde precursor for constructing zinc porphyrin receptors bearing 12 ester groups; the 3,5-dimethoxy-4-carbomethoxy substitution pattern on the meso-phenyl groups is critical for generating the binding pocket [1][2]. The resulting receptor exhibited binding constants (Ka) for amines and α‑amino esters ranging from 0.5 to 52 700 M⁻¹ in CH₂Cl₂ at 25 °C, demonstrating functional competence of the architectural motif [2]. Common analogs lacking both the formyl and the 3,5-dimethoxy pattern cannot produce the same receptor topology.

Porphyrin synthesis Supramolecular chemistry Host-guest receptors

Molecular Volume and Transport Property Differentiation vs. Simpler Analogs

The introduction of two methoxy groups increases the molar refractivity and molecular volume of methyl 4-formyl-3,5-dimethoxybenzoate relative to methyl 4-formylbenzoate. For the closely related 2‑formyl isomer (methyl 2‑formyl-3,5‑dimethoxybenzoate), the molar refractivity is reported as 62.30 cm³/mol and the molar volume as 201.2 cm³/mol [1]; these values are expected to be highly similar for the 4‑formyl isomer. In contrast, methyl 4‑formylbenzoate has a significantly lower molar volume (estimated ~135 cm³/mol based on MW and density), indicating a ~50% increase in molecular size [2]. Such a substantial difference impacts passive transport, receptor fit, and catalyst embedding.

Molecular descriptors ADME Catalyst design

Synthetic Versatility: Formyl Group as a Transformative Handle vs. Des-Formyl Analogs

Unlike methyl 3,5-dimethoxybenzoate, which lacks a reactive carbonyl, methyl 4-formyl-3,5-dimethoxybenzoate provides an electrophilic formyl group that can undergo reductive amination, aldol condensation, and Wittig reactions without affecting the ester moiety. The des-formyl comparator, methyl 3,5‑dimethoxybenzoate, has a melting point of 42–43 °C and is commercially used primarily as an inert ester building block, incapable of these transformations [1].

Late-stage functionalization Click chemistry Reductive amination

Procurement-Ready Application Scenarios for Methyl 4-Formyl-3,5-dimethoxybenzoate (287115-69-9)


Porphyrin-Based Sensor and Catalyst Development

Use methyl 4-formyl-3,5-dimethoxybenzoate as the aldehyde component in porphyrin condensations to construct receptors with defined binding pockets. The 3,5-dimethoxy-4-methoxycarbonyl pattern is essential for creating the steric and electronic environment required for high-affinity host–guest interactions, as demonstrated by binding constants up to 52 700 M⁻¹ [1].

Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity

When designing compound libraries where lipophilicity must be moderated, the calculated LogP of 1.30 for this compound (versus 1.70 for the des-methoxy analog) provides a measurable advantage for improving solubility and reducing off-target binding associated with high lipophilicity .

Solid-Phase Peptide Synthesis (Backbone Amide Linker Strategy)

The 4-formyl-3,5-dimethoxyphenyl motif is the core of the BAL (backbone amide linker) family used in solid-phase peptide synthesis. The aldehyde enables reductive amination anchoring, while the methoxy groups modulate acid lability. Although the commercial linker is typically the phenoxybutyric acid derivative, the methyl ester serves as the fundamental building block for its preparation [2].

Diversity-Oriented Synthesis Using the Aldehyde Handle

Employ the formyl group for rapid diversification via reductive amination, hydrazone formation, or Knoevenagel condensation while the ester and methoxy groups remain orthogonal. This contrasts sharply with methyl 3,5-dimethoxybenzoate, which lacks the aldehyde and cannot support these transformations [3].

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